N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide
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Overview
Description
“N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide” is a complex organic compound. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and an oxazole ring, which is a five-membered ring containing one oxygen atom and one nitrogen atom .
Synthesis Analysis
The synthesis of such compounds often involves multicomponent reactions . For instance, phenylglyoxal hydrate, 1,3-dimethylbarbituric acid, and 4-hydroxy-6-methyl-2H-pyran-2-one can be used in a multicomponent reaction to synthesize a related compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted using various computational methods . These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD, ACD/BCF, ACD/KOC, polar surface area, polarizability, surface tension, and molar volume .
Scientific Research Applications
Anticancer and Anti-Inflammatory Applications
A novel series of derivatives, including the core structure of N-(4-hydroxy-6-methylpyrimidin-2-yl)-5-phenyloxazole-2-carboxamide, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. These compounds have shown promise in inhibiting the growth of cancer cells and reducing inflammation by targeting specific pathways. The structure-activity relationship (SAR) highlights the importance of the pyrimidin-2-yl and phenyloxazole components in their biological activities (Rahmouni et al., 2016).
Antimicrobial and Antitumor Activities
The compound and its derivatives have been utilized as key intermediates in synthesizing new compounds with significant antimicrobial and antitumor activities. Through various chemical reactions, these intermediates have led to the creation of substituted pyridine derivatives and other heterocyclic compounds, showcasing their versatility in drug discovery and development for treating infections and cancer (Riyadh, 2011).
Synthesis of Fluorinated Derivatives
The synthesis of fluorinated derivatives of this compound has been explored for their potential applications in medicinal chemistry. These fluorinated compounds exhibit high fungicidal activity, demonstrating the compound's adaptability for various therapeutic applications, including as potential antifungal agents (Popova et al., 1999).
Inhibition of Soluble Epoxide Hydrolase
Research has identified derivatives as potent inhibitors of soluble epoxide hydrolase, an enzyme implicated in various diseases. The identification and optimization of these inhibitors can lead to the development of new therapeutic agents for diseases related to the enzyme's activity, highlighting the compound's potential in therapeutic interventions (Thalji et al., 2013).
Antihypertensive Agents
Further applications include the synthesis and evaluation of derivatives as antihypertensive α-blocking agents. These studies have shown that certain compounds exhibit good antihypertensive activity with low toxicity, presenting another avenue for the compound's application in cardiovascular disease treatment (Abdel-Wahab et al., 2008).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-phenyl-1,3-oxazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3/c1-9-7-12(20)18-15(17-9)19-13(21)14-16-8-11(22-14)10-5-3-2-4-6-10/h2-8H,1H3,(H2,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMRJNTFCHVDNSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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